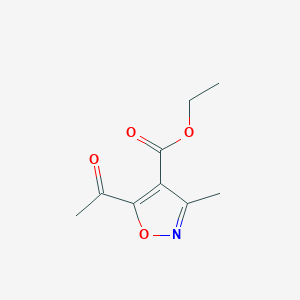

Ethyl 5-acetyl-3-methylisoxazole-4-carboxylate

Übersicht

Beschreibung

Ethyl 5-acetyl-3-methylisoxazole-4-carboxylate is a heterocyclic compound with significant potential in various fields of scientific research. It belongs to the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-acetyl-3-methylisoxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-4-nitroisoxazole with ethyl acetoacetate in the presence of a base, followed by acetylation . The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality product .

Analyse Chemischer Reaktionen

Substitution Reactions

Ethyl 5-acetyl-3-methylisoxazole-4-carboxylate undergoes nucleophilic acyl substitution at the ester group. For example:

-

Reaction with amines : Substitution of the ethoxy group with amines yields amide derivatives. This is achieved using trifluoromethyl aniline in the presence of a base such as triethylamine at 0–50°C .

-

Conversion to acid chloride : Treatment with thionyl chloride (SOCl₂) in anhydrous toluene replaces the hydroxyl group with chlorine, forming 5-acetyl-3-methylisoxazole-4-carbonyl chloride .

Table 1: Substitution Reactions and Conditions

Oxidation and Reduction

The acetyl and ester groups are primary sites for redox transformations:

-

Oxidation : Strong oxidizing agents like KMnO₄ convert the acetyl group to a carboxylic acid, forming 5-carboxy-3-methylisoxazole-4-carboxylic acid .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the isoxazole ring to an enaminone structure via hydrogenolysis of the N–O bond .

Table 2: Redox Reactions and Outcomes

Cyclization and Ring-Opening

The isoxazole ring participates in cycloaddition and ring-opening reactions:

-

Cyclization with alkynes : In the presence of 18-crown-6 and K₂CO₃, the compound reacts with terminal alkynes to form fused glyco-conjugates .

-

Ring-opening under acidic conditions : Strong acids like HCl protonate the nitrogen, leading to ring cleavage and formation of β-keto ester intermediates .

Hydrogenolysis and Rearrangement

Catalytic hydrogenation induces structural rearrangements:

-

Hydrogenolysis : Pd/C-mediated hydrogenation at ambient conditions cleaves the isoxazole N–O bond, yielding enaminone derivatives (e.g., ethyl 3-methyl-4-(acetoxy)enaminone) .

-

Tautomerization : The enaminone product undergoes keto-enol tautomerism, stabilized by intramolecular hydrogen bonding .

Figure 1: Hydrogenolysis Pathway

textThis compound │ ↓ H₂/Pd-C Ethyl 3-methyl-4-(acetoxy)enaminone │ ↓ Tautomerization Keto-enol equilibrium

Comparative Reactivity with Analogues

The reactivity of this compound differs from structurally related compounds due to steric and electronic effects:

Table 3: Reactivity Comparison with Analogues

| Compound | Key Reactivity Difference | Source |

|---|---|---|

| Ethyl 4-methylisoxazole-3-carboxylate | Less prone to N–O bond cleavage | |

| 5-Methylisoxazole-4-carboxylic acid | Higher susceptibility to decarboxylation |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 5-acetyl-3-methylisoxazole-4-carboxylate has shown potential as a lead compound in the development of new pharmaceuticals. Its biological activities include:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, making it a candidate for developing treatments against bacterial infections .

- Anti-inflammatory Effects : Research indicates its ability to modulate inflammatory pathways, suggesting potential applications in anti-inflammatory drug formulations .

- Enzyme Inhibition : this compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects .

Enzyme Inhibition Studies

The compound's mechanism of action primarily involves its binding to enzyme active sites, inhibiting their function. This interaction is crucial for understanding various biochemical pathways and developing new therapeutic agents. Notable studies have demonstrated its effectiveness against certain target enzymes, which could pave the way for innovative drug formulations .

Protein-Ligand Interactions

This compound serves as a model compound for studying protein-ligand interactions. Insights gained from these studies help researchers understand how modifications to the isoxazole structure can enhance binding affinity and specificity, which is vital for drug design .

Agrochemicals

The compound is utilized in producing agrochemicals due to its biological activity against pests and pathogens. Its derivatives are being explored for their potential as herbicides or fungicides, contributing to sustainable agricultural practices .

Pharmaceuticals

In the pharmaceutical industry, this compound is integral in developing new drugs targeting various diseases, including infections and inflammatory disorders . Its role as a precursor in synthesizing more complex therapeutic agents highlights its importance in drug discovery.

Case Studies

Several key studies illustrate the efficacy of this compound:

- Enzyme Inhibition Study : A study demonstrated that this compound effectively inhibited specific enzymes linked to metabolic disorders, suggesting its potential role in treating conditions like diabetes or obesity .

- Protein Interaction Analysis : Research focused on how structural modifications of the compound influenced its binding affinity to target proteins, providing valuable insights into designing more effective drugs .

Wirkmechanismus

The mechanism of action of Ethyl 5-acetyl-3-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects such as anti-inflammatory or antimicrobial activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate

- Ethyl 5-methylisoxazole-4-carboxylate

- Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate

Uniqueness

Ethyl 5-acetyl-3-methylisoxazole-4-carboxylate is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Biologische Aktivität

Ethyl 5-acetyl-3-methylisoxazole-4-carboxylate is a heterocyclic compound belonging to the isoxazole family, recognized for its diverse biological activities and potential applications in medicinal chemistry. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound is characterized by its unique structure, which includes an isoxazole ring substituted with an acetyl group and a carboxylate moiety. This specific substitution pattern contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites. This interaction blocks the enzymatic activity, affecting biochemical pathways that may lead to therapeutic effects such as anti-inflammatory or antimicrobial activities.

- Protein-Ligand Interactions : It plays a role in studying protein-ligand interactions, which are crucial for understanding cellular processes and developing new therapeutic agents.

Biological Activities

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, making it a candidate for further development in treating infections .

- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, suggesting its utility in developing anti-inflammatory drugs.

- Enzyme Inhibition Studies : Various studies have demonstrated the compound's ability to inhibit specific enzymes involved in metabolic pathways, contributing to its potential therapeutic applications .

Case Studies

Several studies have explored the biological activity of this compound:

- A study highlighted its effectiveness as an enzyme inhibitor, showing significant inhibition rates against certain target enzymes, which could lead to new drug formulations .

- Another investigation focused on its role in protein-ligand interactions, providing insights into how modifications to the isoxazole structure can enhance binding affinity and specificity .

Comparative Analysis

The following table summarizes key findings from various studies regarding the biological activity of this compound compared to similar compounds:

| Compound | Antimicrobial Activity | Anti-inflammatory Potential | Enzyme Inhibition |

|---|---|---|---|

| This compound | Moderate | High | Significant |

| Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate | Low | Moderate | Moderate |

| Ethyl 5-methylisoxazole-4-carboxylate | Low | Low | Low |

Eigenschaften

IUPAC Name |

ethyl 5-acetyl-3-methyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-4-13-9(12)7-5(2)10-14-8(7)6(3)11/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPDKUFZYJWTWJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(ON=C1C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90393993 | |

| Record name | Ethyl 5-acetyl-3-methyl-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129663-13-4 | |

| Record name | Ethyl 5-acetyl-3-methyl-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.